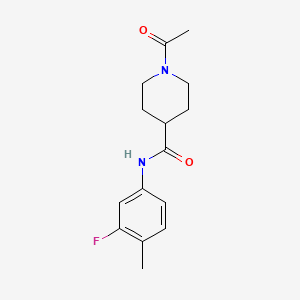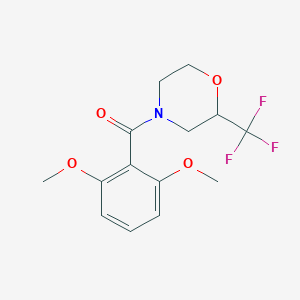
4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream kinases. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancers, inflammatory diseases, and autoimmune disorders.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid involves the inhibition of the protein-protein interaction between STAT3 and its upstream kinases. This interaction is essential for the activation of STAT3, which is a transcription factor that regulates the expression of genes involved in various cellular processes. By inhibiting this interaction, this compound prevents the activation of STAT3 and downstream signaling pathways, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the STAT3 signaling pathway. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory and immunomodulatory effects in models of inflammatory diseases and autoimmune disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid in lab experiments include its potency and selectivity as an inhibitor of the STAT3 signaling pathway, its ability to inhibit the growth and proliferation of cancer cells, and its anti-inflammatory and immunomodulatory effects. However, some limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in clinical settings.
Future Directions
There are several future directions for the research on 4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid. One potential direction is to explore its efficacy and safety in clinical trials as a therapeutic agent for various types of cancers, inflammatory diseases, and autoimmune disorders. Another direction is to investigate its potential as a tool compound for studying the role of the STAT3 signaling pathway in various cellular processes. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications.
Synthesis Methods
The synthesis of 4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid involves a multi-step process that starts with the reaction of 3-thiophene carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-fluoroaniline to obtain the corresponding amide. The amide is then reduced to the corresponding amine using lithium aluminum hydride. The amine is then reacted with 4-chlorobutyric acid to form the intermediate, which is then cyclized to form the final product.
Scientific Research Applications
The potential applications of 4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid in scientific research are vast and varied. It has been shown to be a potent and selective inhibitor of the STAT3 signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and survival. This compound has been studied extensively in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has also been studied in models of inflammatory diseases and autoimmune disorders, where it has shown anti-inflammatory and immunomodulatory effects.
properties
IUPAC Name |
4-(4-fluorophenoxy)-1-(thiophene-3-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-13-1-3-14(4-2-13)23-17(16(21)22)6-8-19(9-7-17)15(20)12-5-10-24-11-12/h1-5,10-11H,6-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYCTSNFTPLJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=C(C=C2)F)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide](/img/structure/B5343681.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,4'-bipiperidine-4'-carboxamide dihydrochloride](/img/structure/B5343684.png)
![3-(allylthio)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343692.png)
![2-[(3-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B5343700.png)

![4-(5-{[1-(4-ethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B5343719.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5343726.png)
![3-(5-{[3-(2-ethoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5343737.png)
![[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(3-methoxybenzyl)piperidin-3-yl]methanol](/img/structure/B5343757.png)

![N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5343773.png)
![N-[4-(2-pyridinyl)butyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5343780.png)
![{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5343787.png)
